(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one
CAS No.: 5337-53-1
Cat. No.: VC13314054
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5337-53-1 |
|---|---|
| Molecular Formula | C14H11NO |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | (E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
| Standard InChI Key | UYYLCENCUQKANA-MDZDMXLPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, (E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one, reflects its trans-configuration (-isomer) across the double bond. Its structure comprises:
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A pyridin-2-yl group at the ketone position, contributing to electronic polarization.
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A phenyl ring conjugated to the α,β-unsaturated system, enhancing resonance stabilization.
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A planar geometry stabilized by - interactions between the aromatic rings.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| Density | 1.143 ± 0.06 g/cm³ | |
| Boiling Point | 370.0 ± 34.0 °C (Predicted) | |
| Melting Point | 199–200 °C | |
| LogP (Partition Coefficient) | 2.98 |
The LogP value indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents.
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The primary synthesis route involves a base-catalyzed Claisen-Schmidt condensation between acetophenone and pyridine-2-carbaldehyde:
Key Steps:
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Deprotonation: The base abstracts an α-hydrogen from acetophenone, forming an enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of pyridine-2-carbaldehyde.
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Dehydration: Elimination of water yields the α,β-unsaturated ketone.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | NaOH or KOH (10–20 mol%) | |
| Solvent | Ethanol or Methanol | |
| Temperature | Reflux (70–80 °C) | |
| Reaction Time | 4–6 hours | |
| Yield | 60–75% (Reported) |
Structural and Spectral Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at , characteristic of the conjugated carbonyl group ().
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:
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Doublet at for vinyl protons ().
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Multiplet signals at for aromatic protons.
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Mass Spectrometry: Molecular ion peak at (calculated for ) .
X-ray Crystallography
Single-crystal studies confirm the E-configuration and planarity of the conjugated system. The dihedral angle between the phenyl and pyridyl rings is approximately , facilitating -orbital overlap.
Applications in Organic Synthesis
Michael Addition Reactions
The α,β-unsaturated ketone undergoes nucleophilic additions with amines or thiols, forming derivatives with enhanced bioactivity:
Cyclization to Heterocycles
Under acidic conditions, the compound cyclizes to form pyridine-fused quinolinones, valuable in materials science.
Recent Advances and Future Directions
Recent studies (2023–2025) highlight its role in:
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Photodynamic Therapy: As a photosensitizer due to extended conjugation.
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Metal-Organic Frameworks (MOFs): As a ligand for catalytic applications.
Future research should address:
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In Vivo Toxicity Profiles.
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Structure-Activity Relationships for optimized drug design.
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